molecular formula C14H20BrN3O3 B8269238 1,1-Dimethylethyl 4-[(5-bromo-2-pyrazinyl)oxy]-1-piperidinecarboxylate

1,1-Dimethylethyl 4-[(5-bromo-2-pyrazinyl)oxy]-1-piperidinecarboxylate

Cat. No. B8269238
M. Wt: 358.23 g/mol
InChI Key: CTGDSCTYXKZUOI-UHFFFAOYSA-N
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Patent
US08575168B2

Procedure details

A mixture of 5-bromopyrazin-2-ol B4a (525 mg, 3 mmol), tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.117 g, 4 mmol), 18-crown-6 (79 mg, 0.3 mmol), K2CO3 (829 mg, 6 mmol) in butan-2-one (19 mL) is subjected to microwave irradiation at 130° C. for 15 min. The solids are filtered off, washed with ethyl acetate and purified by flash chromatography (hexanes/ethyl acetate gradient) to afford tert-butyl 4-(5-bromopyrazin-2-yloxy)piperidine-1-carboxylate B4b as a white solid: MS calcd. For C14H21BrN3O3 ([M+H]+): 358.1, found: 358.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.117 g
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.CS(O[CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1)(=O)=O.C1OCCOCCOCCOCCOCCOC1.C([O-])([O-])=O.[K+].[K+]>CC(=O)CC>[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:8][CH:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]2)=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=CC(=NC1)O
Name
Quantity
1.117 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
79 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
829 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
19 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 130° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solids are filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexanes/ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)OC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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